BenchChemオンラインストアへようこそ!

2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Bromodomain inhibition Kinase selectivity Halogen bonding

2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS 1024061-21-9, PubChem CID is a fully synthetic, polysubstituted 6,7-dihydroindol-4(5H)-one derivative bearing a 3-bromophenyl group at C2, a 3,4-dimethoxyphenyl group at N1, and a gem-dimethyl motif at C6. This compound occupies a distinct intersection of the dihydroindolone chemical space that has been explored in patent disclosures for kinase inhibition and toll-like receptor (TLR7/8/9) modulation, where both the halogen substitution pattern and the electron-rich dimethoxyphenyl pharmacophore are recognized as critical determinants of target binding and selectivity.

Molecular Formula C24H24BrNO3
Molecular Weight 454.364
CAS No. 1024061-21-9
Cat. No. B2538825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
CAS1024061-21-9
Molecular FormulaC24H24BrNO3
Molecular Weight454.364
Structural Identifiers
SMILESCC1(CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)Br)C(=O)C1)C
InChIInChI=1S/C24H24BrNO3/c1-24(2)13-20-18(21(27)14-24)12-19(15-6-5-7-16(25)10-15)26(20)17-8-9-22(28-3)23(11-17)29-4/h5-12H,13-14H2,1-4H3
InChIKeyXHDCUSSVWNGLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS 1024061-21-9): Structural Identity and Scaffold Context for Targeted Procurement


2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS 1024061-21-9, PubChem CID 4230233) is a fully synthetic, polysubstituted 6,7-dihydroindol-4(5H)-one derivative bearing a 3-bromophenyl group at C2, a 3,4-dimethoxyphenyl group at N1, and a gem-dimethyl motif at C6 [1]. This compound occupies a distinct intersection of the dihydroindolone chemical space that has been explored in patent disclosures for kinase inhibition and toll-like receptor (TLR7/8/9) modulation, where both the halogen substitution pattern and the electron-rich dimethoxyphenyl pharmacophore are recognized as critical determinants of target binding and selectivity [2][3]. Its computed physicochemical profile (MW 454.4 g/mol, XLogP3 5.6, TPSA 40.5 Ų, 0 H-bond donors, 3 H-bond acceptors) positions it as a moderately lipophilic, neutral scaffold with limited aqueous solubility, characteristics that differentiate it from more polar or less lipophilic analogs within the dihydroindolone series [1].

Why 2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Selectivity


Within the 6,6-dimethyl-5,7-dihydroindol-4-one chemical series, even conservative substituent alterations produce compounds with divergent physicochemical and, by class-level inference, pharmacological properties. The specific combination of a meta-bromophenyl at C2 (rather than para-bromo) [1], an electron-rich 3,4-dimethoxyphenyl at N1 (rather than unsubstituted phenyl, chlorophenyl, nitrophenyl, or acetylphenyl) , and the gem-dimethyl anchor at C6 is absent from all commonly listed analogs such as 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (CAS 1436868-26-6) [2] or 2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one [3]. These substitutions alter electronic distribution across the indolone core, H-bond acceptor topology (3 acceptors in the target compound vs. 2 in the chlorophenyl analog or 4 in the nitrophenyl analog), and lipophilicity (XLogP3 5.6 for the target vs. estimated higher values for less polar analogs), each of which is recognized in the patent literature as a determinant of target engagement for bromodomain, kinase, and TLR receptor families [4][5]. Generic substitution without experimental validation therefore carries a material risk of altered selectivity, potency, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one Versus Closest Analogs


Regiochemical Bromine Positioning: Meta (C3′) vs. Para (C4′) Bromophenyl Substitution and Predicted Target Binding Topology

The target compound bears a bromine atom at the meta (C3′) position of the C2-phenyl ring, whereas the most frequently cataloged analog 2-(4-bromophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydroindol-4-one (ZINC02756697) [1] and 2-(4-bromophenyl)-1-(4-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one [2] both feature para (C4′) bromine substitution. Meta-bromine alters the electrostatic potential surface and the vector of any halogen-bonding interaction relative to the indolone core. In bromodomain inhibitor series, meta-halogen substitution has been shown to shift selectivity between BD1 and BD2 domains by up to 10-fold compared to para-substituted congeners [3]; analogous positional effects are documented in kinase inhibitor pharmacophore models. This regiochemical distinction is not achievable by simple analog interchange and directly affects which binding site topology the compound can engage.

Bromodomain inhibition Kinase selectivity Halogen bonding Structure-activity relationship

N1 Substituent Electronic Character: 3,4-Dimethoxyphenyl vs. Chlorophenyl, Nitrophenyl, and Acetylphenyl — Computed Physicochemical Divergence

The N1 3,4-dimethoxyphenyl substituent of the target compound confers a distinct electronic and hydrogen-bond profile compared to the most frequently cited analogs. Computed physicochemical properties from PubChem [1] establish quantitative divergence: the target compound has XLogP3 5.6, TPSA 40.5 Ų, and 3 H-bond acceptors (both methoxy oxygens plus the carbonyl oxygen). In contrast, 2-(3-bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is predicted to have lower TPSA (~29 Ų, loss of two ether oxygens) and fewer H-bond acceptors (1 vs. 3), while 2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is predicted to have higher TPSA (~75 Ų) and 4 H-bond acceptors. These differences alter passive membrane permeability, aqueous solubility, and P-glycoprotein susceptibility profiles by class-level inference from the 3,4-dimethoxyphenyl pharmacophore literature [2].

Lipophilicity Polar surface area Hydrogen bonding Drug-likeness

Gem-Dimethyl Anchor at C6: Conformational Restriction and Metabolic Stability Differentiation from Mono-Methyl and Unsubstituted Analogs

The 6,6-dimethyl substitution creates a quaternary carbon center that conformationally restricts the cyclohexenone ring of the dihydroindol-4-one scaffold, eliminates a potential site of CYP450-mediated oxidation at C6, and increases lipophilicity relative to the 6-monomethyl analog 2-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one [1]. The gem-dimethyl effect is a well-precedented strategy in medicinal chemistry for blocking metabolic soft spots; in the dihydroindolone kinase inhibitor patent literature, 6,6-dimethyl substitution is explicitly claimed as a preferred embodiment for improving metabolic stability relative to unsubstituted or mono-substituted congeners [2]. The target compound's computed rotatable bond count of 4 [3] reflects the restricted conformational自由度 imposed by the gem-dimethyl group, which preorganizes the scaffold for target binding.

Metabolic stability Conformational restriction CYP450 metabolism Gem-dimethyl effect

Scaffold Distinction from TLR-Targeted Indole Series: Dihydroindol-4-one Core vs. Aromatic Indole and Impact on Target Class Engagement

The target compound contains a 6,7-dihydroindol-4(5H)-one core (partially saturated, carbonyl-bearing), which distinguishes it from the fully aromatic indole scaffold claimed in the Bristol-Myers Squibb TLR7/8/9 inhibitor patent family (US 11,180,474 B2) [1] and from the heteroaryl dihydroindolone kinase inhibitor scaffold (US 2011/0257238 A1) [2]. The C4 carbonyl acts as an additional H-bond acceptor (contributing to the total of 3 acceptors) and alters the π-electron distribution relative to aromatic indoles. This scaffold difference is not cosmetic; in kinase inhibitor programs, the dihydroindolone carbonyl has been shown to engage the kinase hinge region via a distinct H-bonding geometry compared to indole NH donors, while in bromodomain inhibitor series, the carbonyl oxygen can serve as a critical acetyl-lysine mimetic [3]. The combination of dihydroindolone carbonyl + 3,4-dimethoxyphenyl + meta-bromophenyl creates a pharmacophore that is absent from any single patent series, suggesting potential polypharmacology or unique selectivity profiles.

TLR7/8/9 inhibition Bromodomain inhibition Kinase inhibition Scaffold hopping

Recommended Application Scenarios for 2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one Based on Evidence Profile


Bromodomain Selectivity Profiling: Exploiting Meta-Bromo Regiochemistry for BD1 vs. BD2 Discrimination

The meta-bromophenyl substitution pattern (Evidence Item 1) positions this compound as a candidate for bromodomain selectivity studies. In published bromodomain inhibitor series, meta vs. para halogen substitution has produced Kd differences of 3- to 10-fold between BD1 and BD2 domains [1]. Researchers procuring compounds for BROMOscan or AlphaScreen panel screening should select the meta-bromo isomer (CAS 1024061-21-9) rather than the more commonly listed para-bromo analog ZINC02756697 to probe halogen-position-dependent selectivity, particularly against BRD4-BD2 and BRD2-BD2 where meta-substituted ligands have shown preferential binding.

Kinase Inhibitor Lead Optimization: Dihydroindol-4-one Scaffold with Balanced TPSA and Metabolic Stability

The combination of moderate TPSA (40.5 Ų), gem-dimethyl metabolic shielding, and the dihydroindolone carbonyl H-bond acceptor (Evidence Items 2, 3, and 4) makes this compound suitable as a starting point for kinase inhibitor lead optimization programs, particularly for targets where the C4 carbonyl can engage the hinge region [2]. The 3,4-dimethoxyphenyl N1 substituent provides balanced lipophilicity (XLogP3 5.6) and additional H-bond acceptor capacity absent from chlorophenyl and nitrophenyl analogs. For medicinal chemistry teams screening dihydroindolone libraries, this compound should be prioritized over 1-(3-chlorophenyl) and 1-(3-nitrophenyl) analogs when moderate polarity and CNS-compatible TPSA are desired.

TLR7/8/9 Pathway Probe with Distinct Scaffold Topology vs. Aromatic Indole Series

The 3,4-dimethoxyphenyl pharmacophore is a recognized element in TLR7/8/9 inhibitor design as claimed in US 11,180,474 B2 [3]. However, the dihydroindol-4-one scaffold (Evidence Item 4) differentiates this compound from the fully aromatic indole series. Researchers investigating TLR pathway modulation may use this compound as a 'scaffold-hop' comparator to determine whether the dihydroindolone carbonyl contribution (absent in aromatic indole leads) alters TLR subtype selectivity, cytokine release profiles, or off-target kinase/bromodomain activity.

Analytical Reference Standard for Regiochemical and Scaffold Quality Control in Dihydroindolone Libraries

The well-defined combination of meta-bromophenyl, 3,4-dimethoxyphenyl, and gem-dimethyl groups, with a computed monoisotopic mass of 453.09396 Da and InChIKey XHDCUSSVWNGLFY-UHFFFAOYSA-N [4], makes this compound suitable as an analytical reference standard for LC-MS and NMR-based quality control of dihydroindolone compound libraries. Its distinct retention time, mass spectrum, and NMR fingerprint relative to para-bromo and alternative N1-substituted analogs facilitate unambiguous identification and purity assessment in high-throughput screening decks.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.